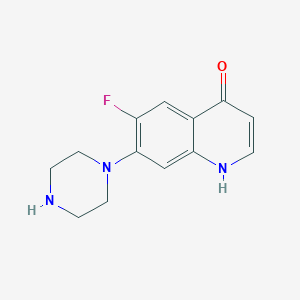

6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one

Description

BenchChem offers high-quality 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

113817-56-4 |

|---|---|

Molecular Formula |

C13H14FN3O |

Molecular Weight |

247.27 g/mol |

IUPAC Name |

6-fluoro-7-piperazin-1-yl-1H-quinolin-4-one |

InChI |

InChI=1S/C13H14FN3O/c14-10-7-9-11(16-2-1-13(9)18)8-12(10)17-5-3-15-4-6-17/h1-2,7-8,15H,3-6H2,(H,16,18) |

InChI Key |

BMQJANGORQOWEF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C3C(=O)C=CNC3=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

The 6-Fluoro-7-Piperazinyl-4-Quinolone Core: A Cornerstone of Modern Antibacterials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Quinolone Scaffold

The 6-fluoro-7-piperazinyl-4-quinolone moiety represents a critical pharmacophore in the landscape of antibacterial drug discovery. While a specific Chemical Abstracts Service (CAS) number for this unsubstituted core is not commonly referenced, its fundamental structure is the bedrock upon which a significant portion of the highly successful fluoroquinolone class of antibiotics has been built. This guide will deconstruct the core's chemical identity, explore its synthesis, elucidate its mechanism of action, and provide insights into the structure-activity relationships that have driven the development of potent therapeutic agents. We will also delve into the analytical methodologies crucial for its characterization and address the important safety considerations inherent to this class of compounds.

Core Structure and Chemical Identity

The 6-fluoro-7-piperazinyl-4-quinolone is a bicyclic aromatic structure characterized by a quinolone ring system. Key features include a fluorine atom at the C-6 position and a piperazine ring at the C-7 position. The 4-oxo group and the 3-carboxylic acid (though not part of the core name, it is essential for antibacterial activity) are also defining characteristics of the broader fluoroquinolone class.

While a dedicated CAS number for the unsubstituted core is elusive, the PubChem database assigns it the Compound ID (CID) 129717104.[1] For the purpose of this guide, we will refer to it as the FQ Core.

| Property | Value | Source |

| Molecular Formula | C13H14FN3O | PubChem[1] |

| Molecular Weight | 247.27 g/mol | PubChem[1] |

| IUPAC Name | 6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one | PubChem[1] |

| PubChem CID | 129717104 | PubChem[1] |

Synthesis of the Fluoroquinolone Core

The synthesis of the FQ Core and its derivatives is a well-established process in medicinal chemistry, typically involving a key nucleophilic aromatic substitution reaction.

General Synthetic Workflow

A common synthetic route involves the reaction of a 7-halo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative with piperazine. The choice of substituents at the N-1 position and on the piperazine ring can be varied to create a diverse library of compounds.

Experimental Protocol: Illustrative Synthesis of a Ciprofloxacin Analogue

This protocol is a generalized representation based on established synthetic methodologies.[2][3]

-

Step 1: Preparation of the Quinolone Intermediate. The synthesis often begins with the cyclization of an appropriately substituted aniline derivative to form the quinolone ring system.

-

Step 2: Halogenation. A halogen, typically chlorine or fluorine, is introduced at the C-7 position.

-

Step 3: Nucleophilic Aromatic Substitution. The 7-halo-quinolone intermediate is reacted with piperazine or a substituted piperazine. This reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may be facilitated by a base to neutralize the hydrogen halide formed during the reaction. For instance, ciprofloxacin is synthesized by reacting 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine.

-

Step 4: Purification. The final product is purified using standard techniques such as recrystallization or column chromatography.

Caption: Generalized synthetic workflow for 6-fluoro-7-piperazinyl-4-quinolone derivatives.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6][7] These enzymes are crucial for DNA replication, transcription, repair, and recombination.

-

DNA Gyrase (a Type II Topoisomerase): This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA replication and transcription.[5]

-

Topoisomerase IV (also a Type II Topoisomerase): This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.[5][6]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved.[4][6] This leads to the accumulation of double-strand DNA breaks, which ultimately triggers cell death.[4]

Caption: Mechanism of action of fluoroquinolones targeting bacterial DNA replication.

Structure-Activity Relationship (SAR): The Key to Potency and Spectrum

The extensive research into fluoroquinolones has led to a well-defined understanding of the relationship between their structure and antibacterial activity. The 6-fluoro-7-piperazinyl-4-quinolone core provides a scaffold for modifications that can modulate potency, spectrum of activity, and pharmacokinetic properties.

| Position | Substituent Effect | Key Examples |

| N-1 | A small alkyl or cycloalkyl group, such as ethyl or cyclopropyl, generally enhances antibacterial activity.[8] A cyclopropyl group is often associated with potent activity against both Gram-positive and Gram-negative bacteria. | Norfloxacin (ethyl), Ciprofloxacin (cyclopropyl) |

| C-6 | The fluorine atom is crucial for potent broad-spectrum activity, significantly increasing the inhibition of DNA gyrase. | Present in most clinically successful fluoroquinolones. |

| C-7 | The piperazine ring is critical for antibacterial activity and influences the spectrum. Substitutions on the piperazine ring can modulate potency, pharmacokinetics, and even reduce central nervous system side effects.[3] | Ciprofloxacin, Levofloxacin |

| C-8 | A methoxy group at this position can enhance activity against anaerobic bacteria and reduce the potential for phototoxicity. | Moxifloxacin |

Applications in Research and Drug Development

Derivatives of the 6-fluoro-7-piperazinyl-4-quinolone core are indispensable tools in both clinical practice and research.

-

Antibacterial Agents: This is the primary application, with numerous approved drugs used to treat a wide range of bacterial infections.

-

Research Tools: Fluoroquinolones are used in microbiology and molecular biology to study bacterial DNA replication and repair mechanisms.

-

Anticancer Research: Some studies have explored the potential of fluoroquinolone derivatives as anticancer agents, leveraging their ability to inhibit topoisomerase II, an enzyme also present in human cells.[9][10]

Analytical Methodologies

The characterization and quantification of fluoroquinolones are essential for quality control, pharmacokinetic studies, and environmental monitoring. A variety of analytical techniques are employed.

Protocol: High-Performance Liquid Chromatography (HPLC) for Fluoroquinolone Analysis

This is a generalized HPLC protocol for the analysis of fluoroquinolones.[11][12][13][14]

-

Sample Preparation:

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase is often adjusted to optimize the separation.

-

Detection:

-

UV-Vis Detection: Fluoroquinolones have strong UV absorbance, making this a robust detection method.[11][14]

-

Fluorescence Detection: Many fluoroquinolones are naturally fluorescent, offering higher sensitivity and selectivity.[11]

-

Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS) provides the highest sensitivity and specificity, enabling the identification and quantification of fluoroquinolones at very low concentrations.[11]

-

-

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.

Caption: A typical workflow for the analysis of fluoroquinolones using HPLC.

Safety and Toxicity Considerations

While highly effective, fluoroquinolones are associated with a range of potential adverse effects. An understanding of these is crucial for their safe use and for the development of new derivatives with improved safety profiles.

Commonly Reported Adverse Effects:

-

Musculoskeletal: Tendinitis and tendon rupture are rare but serious side effects.

-

Central Nervous System (CNS): Effects can include dizziness, headache, and in rare cases, seizures.[15][16] The interaction with GABA receptors is a proposed mechanism for some CNS effects.[15][16]

-

Cardiovascular: QT interval prolongation can occur with some fluoroquinolones.

-

Gastrointestinal: Nausea, diarrhea, and vomiting are common.

-

Phototoxicity: Increased sensitivity to sunlight can occur.

The piperazine moiety at the C-7 position has been implicated in some of the CNS side effects due to its potential interaction with GABA receptors.[15][16]

Conclusion: A Legacy and a Future

The 6-fluoro-7-piperazinyl-4-quinolone core is a testament to the power of medicinal chemistry in developing highly effective therapeutic agents. Its derivatives have saved countless lives by combating bacterial infections. However, the emergence of bacterial resistance and the potential for adverse effects underscore the ongoing need for research and development in this area. By understanding the fundamental chemistry, mechanism of action, and structure-activity relationships of this important scaffold, scientists can continue to innovate and develop the next generation of antibacterials with improved efficacy and safety.

References

-

U.S. National Library of Medicine. (n.d.). 6-Fluoro-7-piperazino-4-quinolone. PubChem. Retrieved from [Link]

-

Hooper, D. C. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. [Link]

-

Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Microbial Pathogenesis, 108, 1-7. [Link]

-

Khodursky, A. B., & Cozzarelli, N. R. (1998). DNA topoisomerase targets of the fluoroquinolones: a strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 95(21), 12318-12323. [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]

-

Al-Trawneh, A. M., El-Abadelah, M. M., & Voelter, W. (2015). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 119-130. [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2015). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 119-130. [Link]

-

Hubicka, U., Krzek, J., & Rzeszutko, W. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Critical Reviews in Analytical Chemistry, 47(2), 124-142. [Link]

-

Ziegler, C. B., Bitha, P., & Lin, Y. I. (1990). Synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials. Journal of Medicinal Chemistry, 33(1), 112-118. [Link]

-

Frąckowiak, A., & Kokot, Z. J. (2007). Quantitative analysis of norfloxacin by 1H NMR and HPLC. Acta Poloniae Pharmaceutica, 64(2), 107-112. [Link]

-

Ziegler, C. B., Bitha, P., & Lin, Y. I. (1990). Synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials. Journal of Medicinal Chemistry, 33(1), 112-118. [Link]

-

Al-Trawneh, A. M., El-Abadelah, M. M., & Voelter, W. (2016). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 119-130. [Link]

-

Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships of the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]

-

Michot, J. M., Sbidian, E., & Viguier, M. (2013). Pharmacological characterization of 7-(4-(piperazin-1-yl)) ciprofloxacin derivatives: antibacterial activity, cellular accumulation, susceptibility to efflux transporters, and intracellular activity. Pharmaceutical Research, 31(5), 1290-1301. [Link]

-

Foroumadi, A., Ebrahimi, S., & Emami, S. (2006). Synthesis and characterization of new fluoroquinolones containing an N-substituted piperazine moiety. Archives of Pharmacal Research, 29(10), 833-840. [Link]

-

ResearchGate. (n.d.). Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B). Retrieved from [Link]

-

Piórkowska, E., & Filist, M. (2021). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 26(4), 882. [Link]

-

El-Gindy, A., El-Yazby, F., & Maher, M. M. (2017). Simultaneous quantitative determination of eight fluoroquinolones by high-performance liquid chromatography with UV detection. Journal of Chromatographic Science, 55(6), 634-641. [Link]

-

PubChem. (n.d.). 6-Fluoro-7-piperazino-4-quinolone. Retrieved from [Link]

-

Hindle, R. (n.d.). The Analysis of Fluoroquinolones in Beef Kidney Using HPLC Electrospray Mass Spectrometry. Agilent. Retrieved from [Link]

-

Barberán, J. (2021). Safety of fluoroquinolones. Revista Española de Quimioterapia, 34(2), 127-133. [Link]

-

Huang, H. S., Wu, C. L., & Hsu, M. H. (2013). New 7-[4-(4-(un)substituted)piperazine-1-carbonyl]-piperazin-1-yl] derivatives of fluoroquinolone: synthesis and antimicrobial evaluation. Molecules, 18(7), 7837-7853. [Link]

-

Barberán, J. (2024). Safety of fluoroquinolones. Revista Española de Quimioterapia, 37(2), 127-133. [Link]

Sources

- 1. 6-Fluoro-7-piperazino-4-quinolone | C13H14FN3O | CID 129717104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ptfarm.pl [ptfarm.pl]

- 13. researchgate.net [researchgate.net]

- 14. moca.net.ua [moca.net.ua]

- 15. Safety of fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. seq.es [seq.es]

6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one synonyms and nomenclature

An In-depth Technical Guide to 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one: Nomenclature, Synthesis, and Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the foundation of a vast class of therapeutic agents. Among these, the 6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one core is of particular significance. While possessing limited intrinsic biological activity itself, this heterocyclic system serves as a critical intermediate in the synthesis of potent antibacterial agents, most notably the fluoroquinolone antibiotics. The strategic placement of the fluorine atom at the C-6 position and the piperazine moiety at the C-7 position are hallmarks of this class, profoundly influencing the pharmacokinetic and pharmacodynamic properties of the resulting drug molecules.[1][2]

This technical guide provides a comprehensive overview of 6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one, its nomenclature, and its key N-1 substituted derivatives. It details a representative synthetic pathway, explores the crucial structure-activity relationships, and elucidates the well-established mechanism of action for its biologically active analogues. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in quinolone-based therapeutics.

Part 1: Core Compound Nomenclature and Physicochemical Properties

The parent compound, 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one, is the fundamental building block from which many potent antibiotics are derived. Its unambiguous identification is crucial for synthetic and regulatory purposes.

Synonyms and Identifiers:

-

IUPAC Name: 6-fluoro-7-(piperazin-1-yl)-1H-quinolin-4-one

-

PubChem CID: 129717104

-

Common Name: 6-Fluoro-7-piperazino-4-quinolone

dot graph "Chemical_Structure_Core_Compound" { layout=neato; node [shape=none, margin=0]; image_node [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=129717104&t=l"];

} /dot

Physicochemical Data Summary:

The following table summarizes the key computed physicochemical properties of the core compound. Experimental data for this specific intermediate is not widely published, reflecting its primary role as a synthetic precursor.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄FN₃O | PubChem |

| Molecular Weight | 247.27 g/mol | PubChem |

| XLogP3-AA | 0.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 44.7 Ų | PubChem |

Part 2: Key N-1 Substituted Derivatives

The biological activity of the 6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one scaffold is unlocked through substitution at the N-1 position of the quinolone ring. Two of the most significant and well-studied derivatives are the 1-cyclopropyl and 1-ethyl analogues, which are closely related to the commercial antibiotics ciprofloxacin and norfloxacin, respectively.

1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one

This derivative is a known metabolite and impurity of the widely used antibiotic Ciprofloxacin. It is often referred to as Decarboxy Ciprofloxacin.

Synonyms and Identifiers:

-

Synonyms: Decarboxy Ciprofloxacin, 1-cyclopropyl-6-fluoro-7-(1-piperazinyl)-4(1H)-quinolinone

-

PubChem CID: 9838858[4]

dot graph "Chemical_Structure_Cyclopropyl_Derivative" { layout=neato; node [shape=none, margin=0]; image_node [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=9838858&t=l"];

} /dot

1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one

This compound is a key intermediate and degradation product related to Norfloxacin.

Synonyms and Identifiers:

dot graph "Chemical_Structure_Ethyl_Derivative" { layout=neato; node [shape=none, margin=0]; image_node [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=80556&t=l"];

} /dot

Part 3: Synthesis of the Quinolone Core and Derivatives

The construction of the 6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one scaffold is a multi-step process that typically begins with a substituted aniline. The Gould-Jacobs reaction is a classic and versatile method for forming the quinolone ring system.[7][8]

General Synthetic Workflow

The overall synthesis can be conceptualized in three main stages:

-

Quinolone Ring Formation: Cyclization of a substituted aniline to form the core bicyclic system.

-

Piperazine Installation: Nucleophilic aromatic substitution to introduce the piperazine moiety at the C-7 position.

-

N-1 Alkylation (for derivatives): Addition of the desired alkyl or cycloalkyl group at the N-1 position.

dot digraph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} /dot

Representative Experimental Protocol

This protocol is a representative amalgamation of established methods for synthesizing fluoroquinolone cores.

Step 1: Synthesis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (via Gould-Jacobs Reaction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Condensation: Heat the mixture at 120-130°C for 2 hours. The initial ethanol byproduct will distill off.

-

Cyclization: Add a high-boiling point solvent such as diphenyl ether or Dowtherm A to the reaction mixture. Heat the solution to 250-260°C and maintain this temperature for 30-60 minutes.[9] The cyclization is often monitored by thin-layer chromatography. Microwave-assisted protocols can significantly reduce the reaction time and improve yields by allowing for precise temperature control at elevated temperatures (e.g., 250-300°C for 5-20 minutes).[8][10]

-

Workup: Cool the reaction mixture to room temperature, which should induce precipitation of the product. Dilute with hexane or a similar non-polar solvent to facilitate complete precipitation. Collect the solid by filtration, wash with hexane, and dry under vacuum.

Step 2: N-Alkylation (e.g., N-Cyclopropylation)

-

Reaction Setup: Suspend the product from Step 1 (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF).

-

Alkylation: Add cyclopropyl bromide (1.2 eq) to the suspension. Heat the mixture to 80°C and stir for 4-6 hours.

-

Workup: After cooling, pour the reaction mixture into ice water. Collect the precipitated solid by filtration, wash thoroughly with water, and dry. This yields ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 3: Nucleophilic Aromatic Substitution with Piperazine

-

Reaction Setup: Dissolve the N-alkylated quinolone from Step 2 (1.0 eq) and anhydrous piperazine (1.5 eq) in a solvent such as pyridine or acetonitrile.

-

Substitution: Reflux the reaction mixture for 4-8 hours. The fluorine at C-7 is highly activated towards nucleophilic substitution by the C-4 keto group.

-

Workup: Remove the solvent under reduced pressure. Treat the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent like chloroform or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 4: Hydrolysis and Decarboxylation

-

Hydrolysis: The resulting ester from Step 3 can be hydrolyzed to the corresponding carboxylic acid (the active antibiotic, e.g., Ciprofloxacin) by refluxing with an acid or base.

-

Decarboxylation: To obtain the title compound of this guide (e.g., 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one), the carboxylic acid is heated, often in a high-boiling point solvent, to induce decarboxylation. This step removes the C-3 carboxyl group.

Part 4: Mechanism of Action and Biological Significance

The profound antibacterial efficacy of N-1 substituted 6-fluoro-7-(piperazin-1-yl)quinolones stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[11][12][13] These type II topoisomerases are crucial for managing the topology of DNA during replication, transcription, and repair.

-

DNA Gyrase (primarily in Gram-negative bacteria): This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that occurs during DNA replication.

-

Topoisomerase IV (primarily in Gram-positive bacteria): This enzyme is primarily responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing them to segregate into daughter cells.[14]

Fluoroquinolones bind to the complex formed between these enzymes and bacterial DNA. This interaction traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. The resulting stable drug-enzyme-DNA complex physically obstructs the progression of the replication fork, leading to a halt in DNA synthesis.[15][16] This blockage ultimately triggers a cascade of cellular events, including the production of double-strand DNA breaks, which are lethal to the bacterium.[11][17]

dot digraph "Fluoroquinolone_MoA" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} /dot

Structure-Activity Relationship (SAR)

The biological activity of this class of compounds is highly dependent on the substituents at various positions of the quinolone ring:[1]

-

N-1 Position: A cyclopropyl group, as seen in ciprofloxacin, is often optimal for potent activity against a broad spectrum of bacteria.[18] An ethyl group also confers significant activity.

-

C-3 Carboxyl Group: This group is essential for binding to the DNA-enzyme complex and is a key feature of the active antibiotic molecules. Its removal, resulting in compounds like Decarboxy Ciprofloxacin, leads to a significant loss of antibacterial activity.

-

C-6 Fluoro Group: The fluorine atom enhances cell penetration and increases the potency against DNA gyrase.[19]

-

C-7 Piperazine Ring: This substituent is crucial for the spectrum of activity, particularly against Gram-negative bacteria, and influences the pharmacokinetic properties of the molecule.[2]

Beyond antibacterial applications, some quinolone derivatives have been investigated for other therapeutic uses, including as anticancer agents that inhibit human topoisomerase I.[20]

Conclusion

The 6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry. While it is primarily a synthetic intermediate, its N-1 substituted and C-3 carboxylated derivatives have given rise to some of the most important antibacterial agents in modern medicine. A thorough understanding of its nomenclature, synthesis, and the structure-activity relationships of its derivatives is essential for the continued development of new and effective quinolone-based therapeutics to combat the growing challenge of antibiotic resistance.

References

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Rusu, A., Butnariu, M., & Sirbu, I. O. (2019). Mechanism of action of fluoroquinolones. ResearchGate. [Link]

-

Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180–S186. [Link]

-

Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 30(Suppl 1), 2–8. [Link]

-

El-Sayed, N. N. E., & El-Bendary, E. R. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 30(7), 2935. [Link]

-

Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. [Link]

-

Martinez-Ceron, M. C., Morales, A. F., & Gonzalez, F. V. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics, 10(4), 415. [Link]

-

Khodursky, A., & Cozzarelli, N. R. (1998). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 95(16), 9139–9144. [Link]

-

Domagala, J. M., Hagen, S. E., & Heifetz, C. L. (1991). Synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials. Journal of Medicinal Chemistry, 34(3), 1142–1148. [Link]

-

Khodursky, A. B., & Cozzarelli, N. R. (1998). Intracellular action of fluoroquinolones. When DNA gyrase and DNA topoisomerase IV bind to DNA, they break both DNA strands at the interaction site. ResearchGate. [Link]

-

Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2008). Schematic representation of quinolone action with gyrase as the primary target. ResearchGate. [Link]

-

Advent Chembio. (n.d.). 1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one. Retrieved from [Link]

-

Peterson, L. R. (2001). Intracellular action of the fluoroquinolones. When DNA gyrase and topoisomerase IV bind to DNA, they break both strands at the site of interaction. ResearchGate. [Link]

-

Miller, K. A., & Miller, S. M. (2024). Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infectious Diseases. [Link]

-

Kumar, S., & Singh, R. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8687–8711. [Link]

-

Li, Z., Zhao, L., & Li, Y. (2016). Synthesis and biological evaluation of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives as potential topoisomerase I inhibitors. European Journal of Medicinal Chemistry, 124, 69–79. [Link]

-

Molecular interaction between DNA gyrase and quinolones. ResearchGate. (n.d.). [Link]

-

Aldred, K. J., Blower, T. R., Kerns, R. J., Berger, J. M., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

El-Sayed, N. N. E., & El-Bendary, E. R. (2015). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 115–125. [Link]

-

Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold. ResearchGate. (n.d.). [Link]

-

Wikipedia. (2023, December 29). Gould–Jacobs reaction. [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

-

Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. (2021). ChemistrySelect, 6(39), 10427–10435. [Link]

-

Kumar, S., & Singh, R. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]

-

Beilstein Journal of Organic Chemistry. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. 6, 42. [Link]

Sources

- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one | 105394-83-0 [sigmaaldrich.com]

- 4. 105394-83-0 | 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one - AiFChem [aifchem.com]

- 5. 105394-83-0|1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one|BLD Pharm [bldpharm.com]

- 6. 1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one | Advent [adventchembio.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. ablelab.eu [ablelab.eu]

- 9. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives as potential topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one and Ciprofloxacin

This guide provides a rigorous technical comparison between the active pharmaceutical ingredient Ciprofloxacin and the structural fragment 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (hereafter referred to as the "Core Fragment").

Executive Summary

Ciprofloxacin is a second-generation fluoroquinolone antibiotic characterized by two critical pharmacophores: the N1-cyclopropyl group (enhancing potency and permeability) and the 3-carboxylic acid/4-keto motif (essential for DNA gyrase binding via magnesium chelation).

6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one represents the "stripped" quinolone core. It lacks both the N1-cyclopropyl and the C3-carboxyl groups. In drug development, this molecule serves as a negative control or a structural null in Structure-Activity Relationship (SAR) studies. It is pharmacologically inert as an antibiotic because it cannot form the essential water-metal ion bridge required to stabilize the cleavable complex of DNA gyrase.

Part 1: Structural Deconstruction & Chemical Identity

The distinct absence of functional groups in the Core Fragment fundamentally alters its physicochemical profile and biological utility.

Comparative Chemical Profile[1]

| Feature | Ciprofloxacin (API) | Core Fragment (Target Molecule) |

| IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | 6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one |

| Molecular Formula | C₁₇H₁₈FN₃O₃ | C₁₃H₁₄FN₃O |

| Molecular Weight | 331.34 g/mol | 247.27 g/mol |

| N1 Substituent | Cyclopropyl (Steric bulk, lipophilicity) | Hydrogen (Secondary amine, high polarity) |

| C3 Substituent | Carboxylic Acid (-COOH) | Hydrogen (Non-acidic) |

| C4 Substituent | Ketone (=O) | Ketone (=O) |

| Acid/Base Profile | Amphoteric (Zwitterionic at neutral pH) | Basic (Piperazine + Pyridone-like N) |

| Role | Potent DNA Gyrase Inhibitor | Pharmacophore Null / Degradant Fragment |

The "Missing" Pharmacophores

-

The C3-Carboxyl Void: The 3-carboxylic acid is not merely an auxiliary group; it is the anchor. In Ciprofloxacin, the 3-COOH and 4-keto groups form a bidentate chelating pocket for Mg²⁺ ions. The Core Fragment lacks this pocket, rendering it unable to bind the target enzyme.

-

The N1-Cyclopropyl Void: The cyclopropyl group in Ciprofloxacin is optimized for steric fit into the hydrophobic pocket of the gyrase-DNA complex and enhances cell wall penetration. The Core Fragment, having only a proton at N1, suffers from poor lipophilicity and reduced steric guidance.

Part 2: Pharmacological Divergence (Mechanism of Action)

The difference in biological activity between these two molecules is binary: Active vs. Inactive. This section details the causality behind the Core Fragment's inactivity.

The Water-Metal Ion Bridge Model

Ciprofloxacin does not bind directly to DNA or the enzyme alone; it binds to the enzyme-DNA complex . The critical interface involves a Magnesium ion (Mg²⁺) hydrated by water molecules.

-

Ciprofloxacin: The C3-carboxylate and C4-carbonyl chelate the Mg²⁺. This complex intercalates into the DNA nick created by Gyrase, freezing the enzyme in the "cleaved" state and causing double-strand breaks.

-

Core Fragment: Lacking the C3-carboxylate, it cannot chelate Mg²⁺. Consequently, it has no affinity for the cleavage complex.

Visualization of the Signaling/Binding Pathway

Figure 1: Mechanistic divergence. Ciprofloxacin stabilizes the DNA-Gyrase complex via Mg2+ chelation, while the Core Fragment fails to engage due to the missing carboxyl anchor.

Part 3: Synthesis & Impurity Profiling[2]

For drug development professionals, distinguishing this fragment from "Decarboxy Ciprofloxacin" is vital.

Clarification on Impurities

-

Decarboxy Ciprofloxacin (CAS 105394-83-0): This is a common thermal degradation product where only the C3-carboxyl is lost (N1-cyclopropyl remains). It is a known impurity (EP Impurity E).[1]

-

The Core Fragment (CAS 129717-10-4): This molecule lacks both the carboxyl and the cyclopropyl. It is rarely a degradation product of Ciprofloxacin itself (removing the cyclopropyl group requires extreme conditions). Instead, it is likely a synthetic precursor used in the early stages of quinolone scaffold construction, or a reference standard for checking the purity of the N-alkylation step.

Detection Protocol (HPLC)

Due to the loss of the acidic carboxyl group and the lipophilic cyclopropyl group, the Core Fragment exhibits a distinct chromatographic signature compared to Ciprofloxacin.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile gradient.

-

Retention Time Logic:

-

Ciprofloxacin: Retains moderately due to the cyclopropyl group and zwitterionic nature.

-

Core Fragment:

-

Effect 1 (Loss of Cyclopropyl): Reduces lipophilicity

Earlier elution (Shift left). -

Effect 2 (Loss of Carboxyl): Removes the acidic moiety.[1] At pH 3.0, the piperazine and the quinolone nitrogen are protonated. Without the carboxylate counter-ion, it is highly polar.

-

-

Result: The Core Fragment will elute significantly earlier (lower

) than Ciprofloxacin.

-

Part 4: Experimental Validation (Self-Validating Protocol)

To experimentally confirm the identity and inactivity of the Core Fragment versus Ciprofloxacin, use this Minimum Inhibitory Concentration (MIC) assay.

Protocol: Comparative MIC Determination

Objective: Quantify the loss of potency due to pharmacophore deletion.

-

Organism: Escherichia coli ATCC 25922 (Standard QC strain).

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Critical: Ensure physiological Mg²⁺/Ca²⁺ levels.

-

Compound Preparation:

-

Ciprofloxacin: Dissolve in 0.1 N HCl (due to zwitterionic solubility).

-

Core Fragment: Dissolve in DMSO or dilute acid (solubility may differ due to lack of COOH).

-

-

Workflow:

-

Prepare serial two-fold dilutions (Range: 64 µg/mL to 0.001 µg/mL).

-

Inoculate with

CFU/mL. -

Incubate at 35°C for 16-20 hours.

-

-

Expected Results (Acceptance Criteria):

| Compound | Expected MIC (µg/mL) | Interpretation |

| Ciprofloxacin | 0.004 – 0.015 | Highly Active (Validates Assay) |

| Core Fragment | > 64 (or >128) | Inactive (Confirms Pharmacophore Necessity) |

Note: If the Core Fragment shows activity < 10 µg/mL, suspect contamination with Ciprofloxacin or a misidentified sample (e.g., it might be Norfloxacin).

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 129717104, 6-Fluoro-7-piperazin-1-yl-3H-quinolin-4-one. Retrieved from [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. This seminal paper establishes the water-metal ion bridge model. Retrieved from [Link]

-

European Pharmacopoeia (Ph. Eur.). Ciprofloxacin Hydrochloride Monograph: Impurity Profiling. (Defines Decarboxy Ciprofloxacin as Impurity E).[2] Retrieved from [Link]

Sources

Engineering Quinolone-4-One Piperazine Derivatives: A Comprehensive Literature Review and Synthetic Guide

Executive Summary

The quinolone-4-one scaffold represents one of the most successful and extensively studied pharmacophores in modern medicinal chemistry. Specifically, the introduction of a fluorine atom at the C6 position and a piperazine moiety at the C7 position birthed the "fluoroquinolones" (e.g., ciprofloxacin, norfloxacin), a class of broad-spectrum bactericidal agents. As a Senior Application Scientist navigating the complexities of antimicrobial resistance (AMR), it is critical to understand that the quinolone core is not a static entity; it is a highly tunable chassis.

This technical whitepaper synthesizes recent literature on quinolone-4-one piperazine derivatives, dissecting their structure-activity relationships (SAR), mechanisms of action, and synthetic methodologies. By understanding the causality behind specific chemical modifications—such as how bulky N4-piperazine substitutions bypass target-site mutations or evade efflux pumps—researchers can rationally design next-generation therapeutics.

Mechanistic Foundations: The Ternary Cleavage Complex

To engineer better derivatives, one must first deconstruct how these molecules induce cell death. Quinolone-4-one derivatives do not merely inhibit an enzyme; they corrupt it. They target two essential bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria)[1].

The biological activity of the quinolone-4-one nucleus is driven by specific structural elements: the 4-oxo functional group, the C3 carboxylate, and the unsaturated C2-C3 bond[2]. The mechanism relies on the formation of a lethal ternary complex (Drug-Mg²⁺-Enzyme-DNA). The C3/C4 keto-acid coordinates a magnesium ion (Mg²⁺), which forms a critical water-metal bridge with specific serine and acidic residues (e.g., Ser83 and Asp87 in E. coli GyrA)[3]. Simultaneously, the C7 piperazine ring interacts with the GyrB subunit and the DNA major groove, stabilizing the enzyme-DNA cleavage complex and physically blocking the replication fork[2].

Diagram 1: Formation of the lethal ternary cleavage complex by quinolone-4-one derivatives.

Structure-Activity Relationship (SAR): The C7 Piperazine Paradigm

The C7 position of the quinolone-4-one scaffold is the primary determinant of the drug's pharmacokinetic profile and its spectrum of activity[4].

The Role of the Piperazine Ring

The incorporation of an unsubstituted or alkylated piperazine ring at C7 dramatically increases potency against Gram-negative bacteria[5]. The causality here is twofold:

-

Porin Penetration: The basic secondary or tertiary nitrogen of the piperazine ring provides the molecule with an amphoteric nature (zwitterionic at physiological pH), which is optimal for penetrating the outer membrane porins of Gram-negative pathogens[2].

-

Target Affinity: The piperazine ring projects into the DNA-enzyme interface, enhancing binding affinity to the GyrB subunit[2].

Overcoming Target-Site Resistance

The most common mechanism of quinolone resistance involves mutations in the gyrA or parC genes (e.g., Ser83Leu), which disrupt the crucial Mg²⁺-water bridge[1]. Recent literature demonstrates that modifying the distal nitrogen (N4) of the C7 piperazine ring can suppress this resistance. The addition of bulky aryl substituents (e.g., dinitrophenyl groups) to the C7 piperazine creates an inverted binding mode. This alternative configuration relies on steric interactions with GyrA helix-4, effectively bypassing the mutated water-metal bridge and restoring bactericidal activity[3].

Evasion of Efflux Pumps

Efflux pumps (e.g., NorA in S. aureus or Mrp4 in macrophages) actively extrude standard fluoroquinolones, reducing intracellular drug concentrations. Studies have shown that introducing hydrophobic substituents, such as a benzyl group, at the N4 position of the piperazine ring renders the derivative insensitive to NorA and Lde efflux transporters[6]. This modification increases intracellular accumulation in macrophages by up to 50-fold compared to ciprofloxacin, making these derivatives highly potent against intracellular pathogens like Listeria monocytogenes[6].

Table 1: SAR Summary of C7 Quinolone-4-one Modifications

| C7 Substituent | Primary Biological Effect | Mechanistic Rationale |

| Unsubstituted | Weak antibacterial activity | Poor target affinity and limited cellular penetration. |

| Piperazine | Enhanced Gram-negative activity | Basic nitrogen optimizes zwitterionic state for porin entry[5]. |

| Pyrrolidine | Enhanced Gram-positive activity | Increased lipophilicity optimizes spatial fit in Topoisomerase IV[5]. |

| N4-Benzyl Piperazine | Efflux pump evasion | Hydrophobic bulk prevents recognition by NorA/Mrp4 transporters[6]. |

| N4-Aryl Piperazine | Overcomes gyrA mutations | Steric interactions create a secondary binding mode bypassing helix-4[3]. |

Synthetic Methodologies and Protocols

The synthesis of C7-substituted piperazinyl quinolone-4-ones typically relies on a convergent approach, utilizing a Nucleophilic Aromatic Substitution (S_NAr) reaction. The presence of the electron-withdrawing 4-oxo and 3-carboxylate groups, combined with the C6 fluorine, highly activates the C7 position (typically bearing a chlorine or fluorine leaving group) for nucleophilic attack[4].

Diagram 2: Synthetic workflow for C7-piperazine substitution via SNAr.

Standardized Protocol: Microwave-Assisted Synthesis of N4-Substituted Piperazinyl Quinolones

Microwave-assisted organic synthesis (MAOS) is prioritized here due to its ability to drastically reduce reaction times and improve yields by providing uniform volumetric heating, which is critical for overcoming the activation energy barrier of bulky piperazine nucleophiles[7].

Materials Required:

-

Precursor: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq)

-

Nucleophile: Target N4-substituted piperazine (1.5 eq)

-

Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend the quinolone precursor (1.0 mmol) in 4.0 mL of anhydrous DMSO.

-

Causality: DMSO is chosen as a highly polar aprotic solvent. It poorly solvates anions, thereby leaving the piperazine nucleophile highly reactive, while effectively stabilizing the anionic Meisenheimer complex intermediate formed during the S_NAr reaction.

-

-

Base Addition: Add anhydrous K₂CO₃ (2.5 mmol) to the suspension, followed by the N4-substituted piperazine (1.5 mmol).

-

Causality: K₂CO₃ acts as an acid scavenger, neutralizing the HCl or HF generated during the substitution. This prevents the protonation of the piperazine nucleophile, which would otherwise arrest the reaction.

-

-

Microwave Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 100 °C for 15 minutes under continuous stirring.

-

Workup and Precipitation: Allow the reaction mixture to cool to room temperature. Pour the mixture into 20 mL of crushed ice water. Slowly adjust the pH to 7.0–7.4 using 10% aqueous acetic acid.

-

Causality: Quinolone-piperazine derivatives are zwitterionic. Adjusting the pH to their isoelectric point minimizes their solubility in water, driving the precipitation of the product.

-

-

Isolation and Purification: Filter the resulting precipitate under a vacuum. Wash the filter cake sequentially with cold water and cold ethanol to remove unreacted piperazine and DMSO traces. Recrystallize the crude product from a mixture of chloroform/ethanol (1:1) to yield the analytically pure derivative.

Future Perspectives

The future of quinolone-4-one piperazine derivatives lies in hybrid molecules. Recent advancements have focused on synthesizing quinolone hybrids where the C7 piperazine acts as a linker to attach other pharmacophores, such as thiadiazoles or oxazolidinones[2]. These dual-action hybrids are designed to hit multiple bacterial targets simultaneously, drastically reducing the statistical probability of spontaneous resistance mutations. Furthermore, fine-tuning the lipophilicity of the N4-piperazine substituent remains the most viable strategy for optimizing intracellular accumulation and combating persistent intracellular infections[6].

References

- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review Source: RSC Advances URL

- N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis Source: ACS Bio & Med Chem Au URL

- Source: Nucleic Acids Research (Oxford Academic)

- Source: Medical Principles and Practice (Karger Publishers)

- Source: Pharmaceutics (PMC / NIH)

- Pharmacological Characterization of 7-(4-(Piperazin-1-yl))

- 6-Bromo-8-methoxy-2-methyl-4-quinolone | Microwave-Assisted Synthetic Approaches Source: Benchchem URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 5. karger.com [karger.com]

- 6. facm.ucl.ac.be [facm.ucl.ac.be]

- 7. 6-Bromo-8-methoxy-2-methyl-4-quinolone|RUO [benchchem.com]

Methodological & Application

Protocol for N-Alkylation of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one: A Detailed Guide for Researchers

This document provides a comprehensive guide to the N-alkylation of 6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one, a critical scaffold in the development of numerous pharmaceutical agents. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, explaining the rationale behind experimental choices, and providing robust, self-validating methodologies.

Introduction

The 6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one core is a privileged structure in medicinal chemistry, most notably as the backbone of many fluoroquinolone antibiotics.[1][2] The secondary amine of the piperazine ring provides a key handle for chemical modification, allowing for the introduction of various substituents to modulate the compound's pharmacokinetic and pharmacodynamic properties.[3] N-alkylation of this piperazine moiety is a common strategy to enhance potency, broaden the spectrum of activity, and improve the safety profile of these molecules.[4][5]

This guide will detail two primary, reliable methods for the N-alkylation of this quinolinone core: Direct N-Alkylation via Nucleophilic Substitution and Reductive Amination . Each method offers distinct advantages and is suited for different types of alkylating agents and desired final products.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a straightforward and widely used method for forming carbon-nitrogen bonds.[6] It involves the reaction of the nucleophilic secondary amine of the piperazine ring with an electrophilic alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] The choice of base and solvent is critical to ensure efficient deprotonation of the piperazine nitrogen and to facilitate the substitution reaction while minimizing side reactions.

Causality of Experimental Choices:

-

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed to deprotonate the secondary amine of the piperazine, thereby increasing its nucleophilicity.[6] An excess of the base is used to drive the reaction to completion and to neutralize the hydrohalic acid byproduct.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal for this reaction.[9] These solvents effectively solvate the cation of the base, leaving the anion more reactive, and they do not participate in the reaction.

-

Temperature: The reaction is typically heated to increase the reaction rate. The optimal temperature depends on the reactivity of the alkyl halide, with more reactive halides requiring milder conditions.[9]

Experimental Protocol: Direct N-Alkylation

Materials:

-

6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (1.0 eq)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Standard work-up and purification reagents and equipment (see below)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (1.0 eq) and the chosen anhydrous solvent (DMF or MeCN, approximately 10-20 mL per gram of starting material).

-

Add the anhydrous base (K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq) to the suspension.

-

Stir the mixture at room temperature for 15-30 minutes to ensure adequate mixing and initial deprotonation.

-

Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor the progress by TLC or LC-MS.[9] The reaction time can vary from 4 to 24 hours depending on the substrates.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Perform an aqueous work-up by dissolving the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Method 2: Reductive Amination

Reductive amination is a versatile and highly efficient method for forming C-N bonds, particularly when direct alkylation is problematic due to over-alkylation or the nature of the alkylating agent.[6][10] This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding tertiary amine.[11]

Causality of Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[11] It is less basic than other common borohydrides, which prevents unwanted side reactions.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are relatively non-polar and aprotic.[6]

-

Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate, especially with less reactive carbonyl compounds.[11]

Experimental Protocol: Reductive Amination

Materials:

-

6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (1.0 eq)

-

Aldehyde or Ketone (1.0 - 1.2 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Standard work-up and purification reagents and equipment (see below)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (1.0 eq) and the anhydrous solvent (DCM or DCE).

-

Add the aldehyde or ketone (1.0 - 1.2 eq) to the solution.

-

If necessary, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

-

In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[9]

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Alternative N-Alkylation Strategies

While direct alkylation and reductive amination are the most common methods, other powerful cross-coupling reactions can be employed for the N-alkylation of the piperazine moiety, especially for the introduction of aryl or vinyl groups.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between an amine and an aryl halide or triflate.[12][13][14] It offers a broad substrate scope and functional group tolerance.[15]

-

Ullmann Condensation: This copper-catalyzed reaction is another method for the N-arylation of amines.[16][17] While it often requires harsher conditions than the Buchwald-Hartwig amination, recent developments have led to milder protocols.[18][19]

These methods are typically reserved for more complex synthetic routes and require careful optimization of the catalyst, ligand, and base.

Reaction Monitoring and Product Characterization

Consistent and accurate monitoring of the reaction progress is crucial for successful synthesis.

| Technique | Application |

| Thin Layer Chromatography (TLC) | A quick and convenient method to qualitatively monitor the disappearance of starting materials and the appearance of the product. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides more detailed information on the reaction progress, including the masses of the components in the reaction mixture, which helps in identifying the product and any byproducts.[20] |

After purification, the structure and purity of the final N-alkylated product must be confirmed using a combination of analytical techniques:

| Technique | Application |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed structural information about the molecule, confirming the successful alkylation at the piperazine nitrogen. |

| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the final compound.[21][22] |

| Mass Spectrometry (MS) | Confirms the molecular weight of the desired product. |

Visualizing the Workflow

Caption: General workflow for the N-alkylation of 6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one.

Safety Precautions

Working with quinolone derivatives, alkylating agents, and potent reagents requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[23][24][25]

-

Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of volatile or aerosolized compounds.[26]

-

Handling of Reagents: Quinolones and their derivatives may have biological activity and should be handled with care.[27] Alkylating agents are often toxic and/or corrosive. Consult the Safety Data Sheet (SDS) for each reagent before use.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations for hazardous materials.[23]

Conclusion

The N-alkylation of 6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one is a fundamental transformation in the synthesis of novel drug candidates. The choice between direct alkylation and reductive amination will depend on the desired substituent and the available starting materials. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and safely synthesize a wide range of N-alkylated quinolone derivatives for further investigation.

References

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

ACS Omega. Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. Available from: [Link]

-

Organic Chemistry Frontiers (RSC Publishing). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Available from: [Link]

-

Chemistry Stack Exchange. Reductive amination in case of secondary amines. Available from: [Link]

-

Wikipedia. Reductive amination. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]

-

Wikipedia. Ullmann condensation. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]

-

OpenOChem Learn. Buchwald-Hartwig Amination. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

Proceedings of the National Academy of Sciences. Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine). Available from: [Link]

-

ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

-

ResearchGate. Buchwald–Hartwig amination with alkylamines.[a]. Available from: [Link]

-

Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available from: [Link]

-

Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. Available from: [Link]

-

RSC Publishing. DABCO bond cleavage for the synthesis of piperazine derivatives. Available from: [Link]

-

PubMed. piperazin-1-yl] derivatives of fluoroquinolone: synthesis and antimicrobial evaluation. Available from: [Link]

-

PURE. Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl- 1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones. Available from: [Link]

-

PubMed. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis and Characterization of New Fluoroquinolones Containing an N Substituted Piperazine Moiety. Available from: [Link]

-

PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link]

- Google Patents. WO2014184039A1 - Method for preparing n-alkyl-piperazines.

-

Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

-

MDPI. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Available from: [Link]

-

MDPI. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Available from: [Link]

-

SpringerLink. Analytical methods for the determination of some selected 4-quinolone antibacterials. Available from: [Link]

-

PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available from: [Link]

-

PubMed. Safety issues and drug-drug interactions with commonly used quinolones. Available from: [Link]

-

Juniper Publishers. N- and / or O- Alkylation of Quinazolinone Derivatives. Available from: [Link]

-

PubMed. Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Available from: [Link]

-

PMC. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Available from: [Link]

-

BSAVA Library. Safety and handling of chemotherapeutic agents. Available from: [Link]

-

Australian Veterinary Association. Guidelines - Cytotoxic Drug Safety. Available from: [Link]

-

ASHP. Guidelines on Handling Hazardous Drugs. Available from: [Link]

-

ResearchGate. 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: Synthesis and in vitro biological evaluation as potential antitumor agents. Available from: [Link]

-

ResearchGate. ChemInform Abstract: 6-Fluoro-7-(1-piperazinyl)quinoxaline-1,4-dioxides. Part 1. 2-(N-2- hydroxyalkylcarbamoyl) Derivatives. Available from: [Link]

-

PMC. HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Available from: [Link]

-

ResearchGate. Quinolones Chemistry and its Therapeutic Activities. Available from: [Link]

-

MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

-

IRIS UniPA. Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. Available from: [Link]

Sources

- 1. New 7-[4-(4-(un)substituted)piperazine-1-carbonyl]- piperazin-1-yl] derivatives of fluoroquinolone: synthesis and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 15. researchgate.net [researchgate.net]

- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ullmann Reaction [organic-chemistry.org]

- 20. mdpi.com [mdpi.com]

- 21. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bsavalibrary.com [bsavalibrary.com]

- 24. ava.com.au [ava.com.au]

- 25. ashp.org [ashp.org]

- 26. chem.tamu.edu [chem.tamu.edu]

- 27. Safety issues and drug-drug interactions with commonly used quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Functionalization of the 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one Scaffold

[1][2]

Part 1: Chemical Profile & Strategic Utility[1][2]

Molecule Identity[3]

-

Systematic Name: 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one[1][2][3][4][5]

-

Structural Context: This molecule represents the "core pharmacophore" of second-generation fluoroquinolones (like Norfloxacin and Ciprofloxacin) but stripped of the N-1 alkyl tail and the C-3 carboxylic acid.[1][2]

-

CAS Number: 105394-83-0 (Note: Often associated with the N-cyclopropyl derivative; the specific des-alkyl, des-carboxy core is a rare fine chemical often custom-synthesized or isolated as a photodegradation product).[1][2]

-

Key Reactivity Centers:

-

N-1 Position (Quinolone Nitrogen): A nucleophilic center available for alkylation/arylation.[1][2]

-

N-4' Position (Piperazine Nitrogen): A secondary amine highly reactive toward acylation, alkylation, or sulfonylation.

-

C-3 Position: An electron-rich site on the enaminone system, susceptible to electrophilic attack (e.g., halogenation, formylation).

-

Strategic Application in Drug Discovery

The primary value of this intermediate lies in Divergent Synthesis :

-

N-1 Library Generation: Instead of synthesizing the quinolone core from scratch for every new N-substituent, researchers can use this scaffold to attach diverse alkyl/aryl groups in a single step.[2]

-

Metabolite Standards: It serves as a reference standard for decarboxylated and desalkylated metabolites of commercial antibiotics.

-

Non-Antibiotic Indications: Removing the C-3 carboxylic acid eliminates antibacterial activity, making this scaffold an ideal starting point for designing kinase inhibitors or anti-tumor agents where the quinolone acts merely as a structural spacer.

Part 2: Synthetic Workflow & Logic

The following diagram illustrates the divergent pathways available from this central hub.

Figure 1: Divergent synthetic pathways.[1][2] Pathway A (Red) is the primary focus of this guide, enabling the creation of N-substituted libraries.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective N-1 Alkylation

Objective: To attach an alkyl group (e.g., ethyl, cyclopropyl, or benzyl) to the quinolone nitrogen while minimizing O-alkylation.[2]

Scientific Rationale: Quinolones are ambident nucleophiles (N-1 vs. O-4).[1][2] Under thermodynamic control, N-alkylation is favored. However, the presence of the unprotected piperazine amine (N-4') presents a competing nucleophile.[2]

-

Strategy: We utilize a "Transient Protection" strategy or exploit the pKa difference. The piperazine NH is more basic and nucleophilic than the quinolone NH.

-

Correction: If the piperazine is unprotected, it will alkylate first. Therefore, the protocol below includes an in-situ protection step or assumes the use of 1 equivalent of alkyl halide with careful monitoring. Recommendation: Use Boc-protected intermediate if available. If not, follow the stoichiometry strictly.

Materials:

-

Scaffold: 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (1.0 eq)[1][2][5]

-

Alkyl Halide: e.g., Ethyl Iodide or Benzyl Bromide (1.1 eq)[2]

-

Base: Potassium Carbonate (

), anhydrous (2.5 eq)[2] -

Solvent: DMF (Dimethylformamide), anhydrous[2]

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 eq) - Promotes phase transfer and N-selectivity.[1][2]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Scaffold (1.0 mmol) in anhydrous DMF (5 mL).

-

Base Addition: Add anhydrous

(2.5 mmol). Stir at room temperature for 15 minutes to deprotonate the piperazine NH (and partially the quinolone NH).-

Note: The piperazine NH is more basic. To direct alkylation to N-1, one would typically protect the piperazine first (e.g., with

).[2] If using the naked scaffold, expect a mixture of N-1 and N-piperazine alkylation.[2] -

Refined Step:Pre-reaction Protection (Recommended): Add

(1.0 eq) at

-

-

Alkylation: Add the Alkyl Halide (1.2 mmol) and TBAB (0.1 mmol).

-

Heating: Heat the reaction mixture to 80–90°C for 4–6 hours.

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (20 mL). The product should precipitate.

-

Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (

mL), wash with brine, dry over -

Deprotection (if Boc used): Treat the crude solid with TFA/DCM (1:[2]1) for 1 hour to liberate the piperazine amine.[2]

Protocol B: C-3 Formylation (Vilsmeier-Haack)

Objective: To introduce a carbon handle at C-3 for further elaboration (e.g., into an aldehyde, nitrile, or heterocycle).[1][2]

Methodology:

-

Reagent Generation: Cool DMF (3 mL) to

. Dropwise add -

Addition: Add the N-alkylated scaffold (from Protocol A) dissolved in DMF.

-

Reaction: Heat to 70°C for 3 hours.

-

Hydrolysis: Pour onto crushed ice/sodium acetate mixture. The C-3 aldehyde derivative will precipitate.[1][2]

Part 4: Analytical Data & Quality Control

When characterizing derivatives of this scaffold, specific spectral signatures confirm the regiochemistry.

| Feature | Method | Expected Signal / Observation | Interpretation |

| C=O[1][2][3][6][7] Carbon | 13C NMR | Confirms Quinolone (N-alkylation).[1][2] O-alkylation shifts this upfield (<160 ppm).[1][2] | |

| H-2 Proton | 1H NMR | Singlet, | Characteristic of the quinolone H-2 position.[1][2] |

| F-C Coupling | 19F NMR | Single peak, | Confirms integrity of the 6-Fluoro substituent.[1][2] |

| Piperazine | MS (ESI) | M+1 peak dominant | Often shows fragmentation of the piperazine ring in high-energy collisions.[1][2] |

Part 5: References

-

Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link (Foundational chemistry for the quinolone ring closure).[1][2]

-

Hubschwerlen, C., et al. (1992). "Structure-activity relationships of fluoroquinolones." Journal of Medicinal Chemistry. Link (Discusses the SAR of the C-7 piperazine and N-1 substituents).[1][2]

-

Torniainen, K., et al. (1997). "Photochemistry of 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic Acid." Journal of Pharmaceutical Sciences. Link (Identifies the decarboxylated core as a stable photoproduct/metabolite).

-

Al-Mustafa, J. (2013).[1][2] "Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives." ResearchGate. Link (Protocols for piperazine acylation).

-

Sigma-Aldrich. "Product Specification: 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one."[1][2] Link (Source for physical properties of the N-cyclopropyl analog).[1][2]

Sources